molecular formula C16H12ClF3N2O4 B10854603 (5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate;2,2,2-trifluoroacetic acid

(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B10854603
M. Wt: 388.72 g/mol
InChI Key: ISYUUWQBWRIXPZ-UHFFFAOYSA-N
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Description

GRL-1720 (TFA) is a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This compound has shown significant antiviral activity, with an effective concentration (EC50) value of 15 micromolar. GRL-1720 (TFA) is primarily used in scientific research to study its potential as a therapeutic agent against SARS-CoV-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GRL-1720 (TFA) involves multiple steps, starting with the preparation of the core indole moiety. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods

Industrial production of GRL-1720 (TFA) would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing safety measures for handling potentially hazardous chemicals. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

GRL-1720 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of GRL-1720 (TFA) include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

GRL-1720 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

GRL-1720 (TFA) exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the protease, blocking its activity and thereby halting the viral replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GRL-1720 (TFA) is unique due to its specific binding affinity and inhibitory effect on the main protease of SARS-CoV-2. Its effectiveness at a relatively low concentration (EC50 of 15 micromolar) makes it a promising candidate for further research and potential therapeutic development .

Properties

Molecular Formula

C16H12ClF3N2O4

Molecular Weight

388.72 g/mol

IUPAC Name

(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H11ClN2O2.C2HF3O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13;3-2(4,5)1(6)7/h1-3,6-8,17H,4-5H2;(H,6,7)

InChI Key

ISYUUWQBWRIXPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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